2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine

Drug Discrimination Hallucinogen Pharmacology Structure-Activity Relationship (SAR)

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine, commonly referred to as the trans-cyclobutyl analogue of 2,5-dimethoxy-4-methylphenethylamine (2C-D), is a synthetic, conformationally restricted phenethylamine derivative. Unlike its potent hallucinogenic structural analogues such as DOM (2,5-dimethoxy-4-methylamphetamine) and trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (DMCPA), this compound is characterized by its lack of hallucinogenic effects in vivo, as demonstrated by its failure to fully generalize to an LSD discriminative stimulus in rats.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 90791-14-3
Cat. No. B1214069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine
CAS90791-14-3
Synonyms2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine
2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine hydrochloride, (trans)-isomer
2-DMPCB
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C2CCC2N)OC
InChIInChI=1S/C13H19NO2/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11H,4-5,14H2,1-3H3
InChIKeyRUSUFOFGWALPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine (CAS 90791-14-3): A Non-Hallucinogenic Conformationally Restricted Phenethylamine Probe


2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine, commonly referred to as the trans-cyclobutyl analogue of 2,5-dimethoxy-4-methylphenethylamine (2C-D), is a synthetic, conformationally restricted phenethylamine derivative [1]. Unlike its potent hallucinogenic structural analogues such as DOM (2,5-dimethoxy-4-methylamphetamine) and trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (DMCPA), this compound is characterized by its lack of hallucinogenic effects in vivo, as demonstrated by its failure to fully generalize to an LSD discriminative stimulus in rats [2]. Its primary utility in scientific research lies in its ability to serve as a structurally rigid, non-psychoactive tool for probing the conformational requirements of serotonin receptor activation, particularly at the 5-HT2A subtype, without the confounding variable of behavioral activity [1][2].

Why 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine Cannot Be Substituted by Other Conformationally Restricted Phenethylamine Analogues


Generic substitution within the class of conformationally restricted phenethylamine hallucinogen analogues is scientifically unsound due to the extreme sensitivity of in vivo discriminative stimulus properties to minor structural perturbations. As clearly demonstrated in a 1984 study by Nichols et al., replacing the cyclobutyl ring with a cyclopropyl ring (DMCPA) results in a complete shift from a non-hallucinogenic profile to a potent LSD-like stimulus, with the cyclobutyl analogue being on the order of 50-75 times less potent [1]. Similarly, the trans-cyclobutyl compound shows only partial generalization to LSD, in contrast to the full generalization produced by its cyclopropyl homologue, indicating a qualitative difference in its psychoactive properties [1]. Even among cyclobutylamine isomers, the trans configuration of the 2,5-dimethoxy-4-methylphenyl compound was necessary for any partial LSD-like effect, while the cis-2,4,5-trimethoxyphenyl analogue showed no activity at doses up to 20 mg/kg [1]. This evidence confirms that small changes in ring size, substituent pattern, or stereochemistry lead to dramatically different pharmacological outcomes, making direct substitution of one compound for another in a research or procurement context unjustifiable without explicit comparative data.

Quantitative Differentiation of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine from Its Closest Structural Analogs


50-75-Fold Lower In Vivo Potency Compared to the Cyclopropyl Analog in LSD Drug Discrimination

In an in vivo drug discrimination assay using rats trained to discriminate saline from LSD (0.08 mg/kg, i.p.), the target compound, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine, was found to be on the order of 50-75 times less potent than its closest structural analog, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (DMCPA). While DMCPA produced complete generalization to the LSD cue, the cyclobutyl homologue induced only partial generalization at doses of 5 mg/kg or greater, indicating a qualitative difference in discriminative stimulus properties [1].

Drug Discrimination Hallucinogen Pharmacology Structure-Activity Relationship (SAR)

Lack of Full Hallucinogen-Like Stimulus Generalization Contrasts with the Cyclopropyl Homologue and LSD

The target compound produced only partial generalization to an LSD discriminative stimulus in rats, in direct contrast to trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine which produced complete, dose-dependent generalization with an ED50 for the LSD cue [1]. This partial generalization profile indicates that the cyclobutylamine's in vivo effects are not functionally equivalent to a classical hallucinogen, consistent with its MeSH annotation stating it is 'not a hallucinogen' in contrast to the potent hallucinogen DOM [2]. The absence of complete generalization suggests either a lack of a hallucinogenic discriminative effect or a qualitatively different stimulus that is not interchangeable with LSD-like states [1].

Drug Discrimination Stimulus Generalization 5-HT2A Agonism

Conformational Rigidity Introduced by the Cyclobutyl Ring Enforces a Specific, Non-Psychoactive Geometry Compared to Flexible Phenethylamines

The compound was purposely designed as a conformationally restricted analogue of hallucinogenic phenylisopropylamines to probe the active binding conformation at the 5-HT2A receptor [1]. Unlike flexible phenethylamines such as DOM or mescaline, the cyclobutyl ring restricts the ethanamine side chain to a limited set of low-energy conformers. The pharmacological outcome—a lack of hallucinogenic activity—suggests that the conformation(s) accessible by the cyclobutyl ring do not efficiently match the receptor's active-state pharmacophore, yet the partial generalization observed indicates some overlap with the binding site geometry recognized by hallucinogens [1]. This contrasts with the cyclopropyl analogue, whose more constrained and potentially strained geometry successfully induces an active receptor conformation. Thus, the target compound represents a unique, rigid scaffold that is 'too constrained' to fully activate the hallucinogenic response, making it invaluable for negative pharmacophore mapping.

Conformational Analysis Receptor Pharmacophore Modeling Drug Design

Recommended Research Applications for 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine Based on Verified Evidential Strengths


Negative Control for In Vivo Hallucinogen Drug Discrimination Studies

Investigators studying the in vivo discriminative stimulus effects of novel 5-HT2A agonists can use trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine as a critical negative control. Its verified profile of producing only partial generalization to LSD at doses of 5 mg/kg or higher, in contrast to the full generalization of the cyclopropylamine analogue [1], makes it an ideal compound to establish the threshold for classifying a compound as having LSD-like psychoactive potential. Purchasing the specific trans-isomer is essential, as the cis-2,4,5-trimethoxy isomer shows no generalization even at 20 mg/kg, confirming stereochemical specificity [1].

Pharmacophore Validation for 5-HT2A Receptor Modeling

Given the rigid cyclobutyl scaffold of this compound, computational chemists can employ it to refine 3D pharmacophore models or receptor docking studies for the 5-HT2A receptor. The unique partial-efficacy profile—being active enough to partially mimic an LSD cue but not potent enough to be a full hallucinogen [1]—provides a constrained end-point for defining the geometric boundaries of the 'active' versus 'inactive' receptor conformation. When contrasted with the potent cyclopropyl analogue, it specifically defines the steric limitations within the binding pocket, a use that is not possible with flexible phenethylamines like 2C-D or DOM.

Ex Vivo or In Vitro Functional Selectivity Assays

Researchers investigating biased agonism at the 5-HT2A receptor can utilize this compound to probe the relationship between binding conformation and downstream signaling output. The behavioral data showing a disconnect between partial LSD-like stimulus (indicative of some receptor interaction) and the lack of full hallucinogenic classification [1][2] suggests it may exhibit functional selectivity distinct from that of the cyclopropylamine or classical hallucinogens. It is a unique chemical tool to test the hypothesis that certain 5-HT2A conformations are linked to psychoactive effects while others are not.

Structure-Activity Relationship (SAR) Studies on Ring Strain in Hallucinogens

This compound serves as a unique intermediate on the spectrum of ring strain in the trans-2-phenylcycloalkylamine series. By directly comparing the partial activity of the cyclobutyl homologue with the inactivity of the cis-2,4,5-trimethoxy analogue and the full activity of the DMCPA cyclopropyl analogue, all within the same experimental paradigm [1], scientists can systematically study how subtle changes in ring size and resulting molecular geometry translate to dramatic differences in receptor activation. This makes the compound irreplaceable for any comprehensive SAR investigation into this chemical class.

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